3-(4-Fluorobenzylcarbamoyl)phenylboronic acid
CAS No.: 874288-19-4
VCID: VC7680590
Molecular Formula: C14H13BFNO3
Molecular Weight: 273.07
* For research use only. Not for human or veterinary use.

Description |
3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is a synthetic organic compound with the CAS number 874288-19-4. It is a boronic acid derivative, which is a class of compounds known for their versatility in organic synthesis and their potential applications in medicinal chemistry. This compound is particularly interesting due to its structural features, which include a fluorobenzylcarbamoyl group attached to a phenyl ring, and a boronic acid moiety. Synthesis and Mechanism of ActionThe synthesis of 3-(4-fluorobenzylcarbamoyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a 4-fluorobenzylcarbamoyl chloride or a similar intermediate. The exact synthesis route may vary depending on the specific conditions and starting materials used. The mechanism of action for this compound primarily involves the formation of reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This ability makes them useful in various applications, including as inhibitors or probes in biological systems. Biological Activity and ApplicationsWhile specific biological activity data for 3-(4-fluorobenzylcarbamoyl)phenylboronic acid is not detailed in the available literature, boronic acids in general have been explored for their potential in medicinal chemistry. They are known to interact with biological molecules containing diol groups, such as sugars and certain enzymes, which can lead to applications in drug development.
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 874288-19-4 | ||||||||
Product Name | 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid | ||||||||
Molecular Formula | C14H13BFNO3 | ||||||||
Molecular Weight | 273.07 | ||||||||
IUPAC Name | [3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid | ||||||||
Standard InChI | InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) | ||||||||
Standard InChIKey | BUQIGZOWJOLSAN-UHFFFAOYSA-N | ||||||||
SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 135741408 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume